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molecular formula C7H4BrNO4 B1282819 2-Bromo-6-nitrobenzoic acid CAS No. 38876-67-4

2-Bromo-6-nitrobenzoic acid

Cat. No. B1282819
M. Wt: 246.01 g/mol
InChI Key: KWNBOCMNFKJJCK-UHFFFAOYSA-N
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Patent
US07521455B2

Procedure details

The target compound was obtained by reducing 2-bromo-6-nitrobenzoic acid with iron in a mixed solvent of methanol and ammonium chloride aqueous solution. 2-bromo-6-nitrobenzoic acid was manufactured by the method described in the literature (J. Chem. Soc. Perkin Trans. 1, 1991, p. 1565) using 2-bromo-6-nitrotoluene as starting material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-])=O)[C:3]=1[C:4]([OH:6])=[O:5].[Cl-].[NH4+].BrC1C=CC=C([N+]([O-])=O)C=1C>[Fe].CO>[NH2:11][C:7]1[CH:8]=[CH:9][CH:10]=[C:2]([Br:1])[C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=O)O)C(=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=O)O)C(=CC=C1)[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=CC=C1)[N+](=O)[O-])C
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The target compound was obtained

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=O)O)C(=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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